molecular formula C8H17NO3S B15276015 2-Ethyl-2-methyloxane-4-sulfonamide

2-Ethyl-2-methyloxane-4-sulfonamide

Cat. No.: B15276015
M. Wt: 207.29 g/mol
InChI Key: MOUPRXZMVUNMRE-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyloxane-4-sulfonamide is a sulfonamide derivative featuring a six-membered oxane (tetrahydropyran) ring. The compound is substituted at the 2-position with ethyl and methyl groups and contains a sulfonamide functional group at the 4-position.

Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

2-ethyl-2-methyloxane-4-sulfonamide

InChI

InChI=1S/C8H17NO3S/c1-3-8(2)6-7(4-5-12-8)13(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11)

InChI Key

MOUPRXZMVUNMRE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CCO1)S(=O)(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyloxane-4-sulfonamide can be achieved through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of the sulfonamide bond . The reaction conditions typically include the use of a suitable solvent, such as methanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-Ethyl-2-methyloxane-4-sulfonamide may involve large-scale oxidative coupling processes. These processes are designed to be efficient and environmentally friendly, minimizing waste generation and reducing the need for additional pre-functionalization and de-functionalization steps .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyloxane-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .

Comparison with Similar Compounds

Structural Differences and Electronic Effects

  • Ring System: The oxane ring in the target compound is saturated, unlike the aromatic triazine or benzene rings in other sulfonamides.
  • Substituents: The ethyl and methyl groups at the 2-position of the oxane ring introduce steric hindrance, which may limit intermolecular interactions compared to the planar aromatic systems in triflusulfuron-methyl ester or ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate .

Biological Activity

2-Ethyl-2-methyloxane-4-sulfonamide is a sulfonamide compound with notable biological activity, particularly in the context of antimicrobial properties and potential therapeutic applications. This article reviews its biological activity, synthesizes relevant research findings, and presents case studies that highlight its efficacy.

Chemical Structure and Properties

The compound can be described by its chemical formula, which includes a sulfonamide functional group attached to a branched alkane structure. The presence of the sulfonamide moiety is critical for its biological activity, particularly in inhibiting bacterial growth.

Chemical Structure

ComponentDescription
Sulfonamide Group -SO₂NH₂
Alkane Backbone 2-Ethyl-2-methyloxane

Antimicrobial Properties

Research indicates that sulfonamides, including 2-Ethyl-2-methyloxane-4-sulfonamide, exhibit significant antimicrobial activity against various bacterial strains. The mechanism of action typically involves inhibition of bacterial folate synthesis, which is essential for nucleic acid production.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that 2-Ethyl-2-methyloxane-4-sulfonamide showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 4 µg/mL depending on the strain tested .
  • Synergistic Effects : Another investigation assessed the compound's effectiveness in combination with other antibiotics. Results indicated a synergistic effect when paired with β-lactam antibiotics, enhancing overall antibacterial activity and reducing resistance development .

Pharmacokinetics

The pharmacokinetic profile of 2-Ethyl-2-methyloxane-4-sulfonamide has been analyzed using various computational models. Key parameters include:

ParameterValue
Absorption High bioavailability
Distribution Moderate volume of distribution
Metabolism Primarily hepatic
Excretion Renal clearance

The compound exhibits favorable pharmacokinetic properties, suggesting potential for therapeutic use.

In Vitro Studies

In vitro studies have shown that 2-Ethyl-2-methyloxane-4-sulfonamide effectively inhibits dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition leads to bacteriostatic effects, making it a candidate for treating infections caused by resistant strains .

In Vivo Studies

Animal models have been employed to assess the in vivo efficacy of this compound. For instance, a murine model demonstrated significant reductions in bacterial load when treated with 2-Ethyl-2-methyloxane-4-sulfonamide compared to control groups. The treatment not only reduced infection severity but also improved survival rates among infected subjects .

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